molecular formula C10H13F3N2O B11733776 (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733776
M. Wt: 234.22 g/mol
InChI Key: HAJKAQUADGENDV-SECBINFHSA-N
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Description

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant potential in various fields of scientific research. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl-substituted aromatic ring, makes this compound an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzaldehyde and ®-3-amino-1-propanol.

    Condensation Reaction: The aldehyde group of 3-amino-5-(trifluoromethyl)benzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity and binding affinity. This combination of interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol: shares structural similarities with other trifluoromethyl-substituted compounds, such as:

Uniqueness

The unique combination of functional groups in this compound, along with its chiral center, distinguishes it from other similar compounds

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)7-3-6(4-8(14)5-7)9(15)1-2-16/h3-5,9,16H,1-2,14-15H2/t9-/m1/s1

InChI Key

HAJKAQUADGENDV-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)N)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(CCO)N

Origin of Product

United States

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